3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde
Overview
Description
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxolane ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst to form the acetal.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.
3-(1,3-Dioxolan-2-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, resulting in different electronic properties.
2-(1,3-Dioxolan-2-yl)thiophene: Lacks the aldehyde group, limiting its reactivity in certain chemical reactions.
Uniqueness: 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications .
Biological Activity
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a compound characterized by its unique structural features, including a thiophene ring fused with a 1,3-dioxolane moiety and an aldehyde functional group. Its molecular formula is C8H8O3S. This compound exhibits notable biological activity, primarily due to its ability to interact with various cellular targets, which may lead to potential therapeutic applications.
The compound's structure allows it to engage in π-π interactions and hydrogen bonding , enhancing its binding affinity toward biological molecules. The presence of the dioxolane and aldehyde groups contributes to its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. These interactions are crucial for its biological activity and therapeutic potential.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly in the context of antibacterial and antifungal properties. The compound is part of a broader class of dioxolane-containing compounds that have shown significant biological efficacy.
Antibacterial Activity
The antibacterial effects of this compound have been evaluated against several bacterial strains. For instance, compounds with similar dioxolane structures have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 µg/mL to 1250 µg/mL against various Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results indicate that derivatives containing the 1,3-dioxolane structure exhibit significant antifungal effects against Candida albicans and other fungal pathogens .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds containing dioxolane moieties:
Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |
---|---|---|---|
This compound | Dioxolane + Thiophene | 625 - 1250 | Significant against C. albicans |
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | Dioxolane + Thiazole | Moderate | Moderate against A. niger |
Novel racemic 1,3-dioxolanes | Dioxolane | Varies (200 - 1000) | Excellent against C. albicans |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of compounds related to this compound:
- Antibacterial Screening : A study assessed various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that modifications in the substituents significantly influenced the MIC values, showcasing the importance of structural optimization in drug design.
- Antifungal Evaluations : Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Compounds demonstrated varying degrees of efficacy, with some achieving notable inhibition zones against Candida albicans and other pathogenic fungi .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-5-7-6(1-4-12-7)8-10-2-3-11-8/h1,4-5,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVGDDQWOXDTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467707 | |
Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-83-4 | |
Record name | 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13250-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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